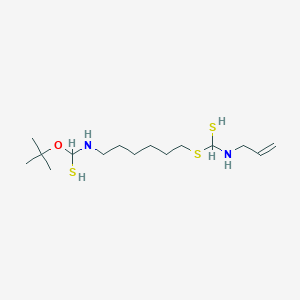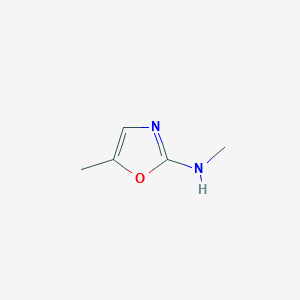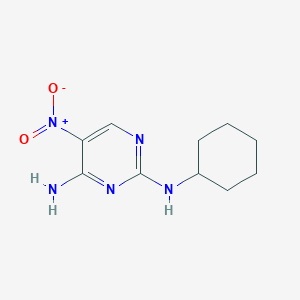
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol is a complex organic compound with a unique structure that includes multiple functional groups such as oxo, thia, and diaza groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol typically involves multiple steps, including nucleophilic substitution and ring closure reactions. One common method involves the reaction of ethylene glycol dihalide derivatives with 1,3,4-thiadiazole-2,5-dithiol dipotassium salt under highly diluted conditions, followed by subsequent ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as thiols or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Industry: Used in the development of sensors and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol involves its ability to interact with metal ions and other molecules through its sulfur and nitrogen atoms. These interactions can influence various molecular pathways and processes, making the compound useful in both biological and chemical contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioxo-1,3-dithiol-carboxamides: These compounds share similar sulfur-containing functional groups and have applications in antispasmodic agents and other medicinal chemistry fields.
1,3,4-Thiadiazole-2,5-dithiol: This compound is structurally similar and is used in the synthesis of crown ethers and other complex molecules.
Uniqueness
What sets 2,2-Dimethyl-3-oxa-12-thia-5,14-diazaheptadec-16-ene-4,13-dithiol apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions makes it particularly valuable in coordination chemistry and related fields.
Propriétés
Numéro CAS |
926644-25-9 |
|---|---|
Formule moléculaire |
C15H32N2OS3 |
Poids moléculaire |
352.6 g/mol |
Nom IUPAC |
(2-methylpropan-2-yl)oxy-[6-[(prop-2-enylamino)-sulfanylmethyl]sulfanylhexylamino]methanethiol |
InChI |
InChI=1S/C15H32N2OS3/c1-5-10-17-14(20)21-12-9-7-6-8-11-16-13(19)18-15(2,3)4/h5,13-14,16-17,19-20H,1,6-12H2,2-4H3 |
Clé InChI |
IXQDJJIVNCIHDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(NCCCCCCSC(NCC=C)S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)

![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)

![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)

![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)


![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165879.png)
